molecular formula C12H19ClN2O2 B1378856 (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride CAS No. 86150-28-9

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

Cat. No. B1378856
CAS RN: 86150-28-9
M. Wt: 258.74 g/mol
InChI Key: GTEUMHZLRVPGNI-MERQFXBCSA-N
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Description

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride, also known as (2S)-2-amino-3-phenylpropanamide hydrochloride, is a synthetic organic compound that has been studied extensively in the scientific community. It is a white, crystalline solid with a molecular weight of 271.7 g/mol and a melting point of 204-205 °C. The compound has been used in the synthesis of various pharmaceuticals, as well as in the development of new materials and catalysts.

Scientific Research Applications

  • Antifungal Applications : A study utilized a model chemistry for the calculation of molecular properties and structures of a group of new antifungal tripeptides, including derivatives of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide. The research focused on determining the reactivity descriptors of these peptides and predicting their bioactivity scores, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Chemoselective Reactions for Synthesis : Another research explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. The study led to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines, demonstrating the compound's potential in chemical synthesis (Hajji et al., 2002).

  • Synthesis Methodology : Research on the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives highlighted a key step in synthetic methodology, offering insights into the amide formation process involving related compounds (Li, Shang, Cheng, & Zhao, 2013).

  • Optical Resolutions in Chemical Synthesis : A study on the preparation of optically active derivatives of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide focused on optical resolutions and preferential crystallization. This research is significant for understanding the optical properties of such compounds (Shiraiwa et al., 2006).

  • Antimycobacterial and Immunomodulatory Activities : Research involving similar compounds to (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide showed potential antimycobacterial activities and effects on immune system modulation. This indicates possible applications in treating infections and modulating immune responses (Tengler et al., 2013).

  • Synthesis of Functionalized Amino Acid Derivatives : A study on the synthesis of functionalized amino acid derivatives related to (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide explored their potential as pharmacophores in anticancer drug design. This underscores the compound's relevance in developing new cancer therapies (Kumar et al., 2009).

properties

IUPAC Name

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUMHZLRVPGNI-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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